nu2058

准备方法

合成路线和反应条件

O6-(环己基甲基)鸟嘌呤的合成涉及鸟嘌呤与环己基甲基氯在碱性条件下的反应。反应通常按以下步骤进行:

- 将鸟嘌呤溶解在合适的溶剂中,如二甲基亚砜 (DMSO)。

- 将环己基甲基氯加入溶液中。

- 将反应混合物在室温或略微升高的温度下搅拌。

- 产物 O6-(环己基甲基)鸟嘌呤通过过滤分离,并使用标准技术,如重结晶或色谱法进行纯化 .

工业生产方法

虽然 O6-(环己基甲基)鸟嘌呤的具体工业生产方法尚未得到广泛的记录,但总体方法将涉及扩大实验室合成工艺。这将包括优化反应条件,使用工业级溶剂和试剂,以及采用大规模纯化技术,以确保最终产物的产率高且纯度高 .

化学反应分析

反应类型

O6-(环己基甲基)鸟嘌呤主要由于鸟嘌呤部分的存在而经历取代反应。它还可以由于其结构而参与氢键和其他非共价相互作用。

常用试剂和条件

取代反应: O6-(环己基甲基)鸟嘌呤可以在碱性条件下与各种烷化剂反应,形成取代的衍生物。

氢键: O6-(环己基甲基)鸟嘌呤中的鸟嘌呤部分可以与互补碱基或其他氢键供体/受体形成氢键。

主要产物

科学研究应用

NU2058 is a guanine-based CDK inhibitor with therapeutic potential . Research indicates that it may be a potential anticancer agent with low toxicity for CRC (colorectal cancer) patients .

Scientific Research Applications of this compound

- Targeting Colorectal Cancer: this compound selectively inhibits the proliferation of CRC cells with nuclear β-catenin activation in vitro and in vivo . It targets the Wnt/β-catenin pathway, which is often excessively activated in CRC patients .

- Mechanism of Action: this compound directly targets Ran-binding protein 3 (RanBP3). By increasing the interaction between RanBP3 and β-catenin, this compound promotes the nuclear export of β-catenin, which in turn inhibits the transcription of c-Myc and cyclin D1, inducing cell senescence .

- Impact on Tumor Growth: Studies involving subcutaneous tumor xenografts in mice demonstrated that oral administration of this compound (15 mg/kg/day) reduced the volumes of tumors generated by DLD1 and HCT15 cells by 53% and 62%, respectively . Ki-67 immunohistochemical staining showed that this compound significantly suppressed the proliferation index of these tumor xenografts .

- Cellular Senescence Induction: this compound induces cell senescence by directly targeting RanBP3-β-catenin signaling in CRC cells .

- Combination Therapy: The translational significance of this compound, alone or in combination with chemotherapeutic drugs like oxaliplatin and irinotecan (SN38), has been demonstrated in orthotopic tumor and patient-derived xenograft models .

- Activity Against Other Cancers: this compound has shown the ability to inhibit cell proliferation in esophageal and liver cancer cells .

Data Table: Effects of this compound on Tumor Xenografts

| Cell Line | Tumor Volume Reduction | Proliferation Index Suppression |

|---|---|---|

| DLD1 | 53% | Significant |

| HCT15 | 62% | Significant |

| SW620 | No change | Not significant |

Case Studies

- In vivo Study: In a study using nude mice with subcutaneous tumor xenografts, this compound was orally administered at 15 mg/kg/day. The results indicated that this compound reduced the tumor volumes of DLD1 and HCT15 cell-derived xenografts by 53% and 62%, respectively. There were no significant changes in body weight, critical organ histology, serum levels of AST and ALT, or various blood indexes between the treatment and control groups, suggesting low toxicity .

- CRC Cell Lines: Experiments on CRC cell lines with varying nuclear expression of β-catenin identified this compound as a selective inhibitor of proliferation in cells with nuclear β-catenin activation . Further analysis showed increased β-galactosidase staining in DLD1 and HCT15 cells exposed to this compound, confirming cellular senescence .

作用机制

O6-(环己基甲基)鸟嘌呤通过竞争性抑制 CDK2 和 CDK1 的 ATP 结合口袋来发挥作用。这种抑制阻止了细胞周期进程所需的靶蛋白的磷酸化,导致细胞周期停滞,并可能诱导癌细胞凋亡。 O6-(环己基甲基)鸟嘌呤的分子靶标包括 CDK2 和 CDK1,它干扰了参与细胞周期调节的通路 .

相似化合物的比较

与其他 CDK 抑制剂相比,O6-(环己基甲基)鸟嘌呤在其结构和抑制模式方面是独一无二的。一些类似的化合物包括:

奥洛莫西汀: 另一种 CDK 抑制剂,它在 CDK2 的 ATP 结合口袋内以不同的方向结合。

O6-(环己基甲基)鸟嘌呤因其特异的结合特性及其对 CDK2 和 CDK1 的强抑制而脱颖而出,使其成为癌症研究和药物开发中宝贵的工具 .

生物活性

NU2058, a purine-based compound, has garnered attention for its biological activity, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article synthesizes findings from various studies to elucidate its mechanisms, efficacy in cancer treatment, and potential therapeutic applications.

This compound primarily inhibits CDK1 and CDK2, which are pivotal in regulating the cell cycle. The compound's structure allows it to form strong interactions within the ATP-binding site of CDK2, enhancing its inhibitory effects. Notably, the presence of a cyclohexylmethyl group at the O6 position optimizes its binding affinity, making it a potent inhibitor of these kinases .

Colorectal Cancer (CRC)

A significant study demonstrated that this compound selectively inhibits the proliferation of CRC cells exhibiting nuclear β-catenin activation. It was identified through a screening process involving 280 bioactive compounds and showed efficacy in both in vitro and in vivo models. Notably, this compound was found to induce cellular senescence rather than apoptosis in CRC cells, suggesting a unique mechanism of action .

Key Findings:

- Cell Lines Tested: DLD1 and HCT15 showed reduced nuclear β-catenin levels upon treatment.

- Mechanism: Increased interaction between RanBP3 (a tumor suppressor) and β-catenin promotes nuclear export of β-catenin.

- Cell Cycle Arrest: this compound induced G1 phase arrest, evidenced by decreased expression of cyclins D1, CDK4, and CDK6 .

Other Cancer Types

In addition to CRC, this compound has shown potential against esophageal and liver cancer cells. The compound's ability to inhibit cell proliferation across various cancer types highlights its broad-spectrum anticancer activity .

Synergistic Effects with Chemotherapeutics

This compound has been studied for its ability to enhance the cytotoxic effects of traditional chemotherapeutics like cisplatin and melphalan. In head and neck cancer cells, this compound increased the effectiveness of cisplatin by enhancing intracellular platinum levels and DNA adduct formation without increasing DNA damage from melphalan .

Table 1: Efficacy of this compound with Chemotherapeutics

| Chemotherapeutic | Dose Modification Factor | Mechanism |

|---|---|---|

| Cisplatin | 3.1 | Increases platinum-DNA adducts |

| Melphalan | 2.3 | Enhances cytotoxicity without increasing DNA adduct formation |

Case Studies

Several case studies have documented the clinical implications of this compound:

- Colorectal Cancer Study : In a patient-derived xenograft model, this compound exhibited low toxicity while effectively reducing tumor size when combined with standard chemotherapy .

- Androgen-Independent Prostate Cancer : A study indicated that this compound could inhibit growth in androgen-independent prostate cancer cell lines, demonstrating its potential as a treatment option for resistant forms of this disease .

属性

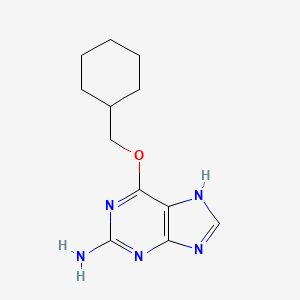

IUPAC Name |

6-(cyclohexylmethoxy)-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGXGTJJAOZBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161058-83-9 | |

| Record name | NU 2058 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161058839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Cyclohexylmethoxy)-3H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NU-2058 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884MN6AR44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。